molecular formula C6H12O2 B12814268 1,5-Dioxocane

1,5-Dioxocane

Cat. No.: B12814268
M. Wt: 116.16 g/mol
InChI Key: AKABANAMZRMCCQ-UHFFFAOYSA-N
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Description

Contextualization of Medium-Sized Cyclic Ethers in Organic Chemistry

Medium-sized rings, typically defined as those containing eight to eleven atoms, occupy a fascinating niche in organic chemistry. Unlike their smaller, more rigid five- and six-membered counterparts, or larger, more flexible macrocycles, medium-sized rings often exhibit unique conformational preferences and transannular interactions (interactions between non-adjacent atoms across the ring). These characteristics can significantly influence their reactivity and properties. Saturated oxygen heterocycles, in particular, are prevalent in a vast array of natural products and biologically active molecules, driving substantial research into their synthesis and functionalization. nih.govacs.org The presence of one or more oxygen atoms within the ring introduces polarity and the potential for hydrogen bonding, further diversifying their chemical behavior. The synthesis of these rings is often challenging due to unfavorable entropic and enthalpic factors associated with their formation. nih.gov

Historical Perspectives on the Academic Investigation of Eight-Membered Cyclic Ethers

The study of eight-membered rings, including those containing heteroatoms like oxygen, has a rich history. Early investigations were often driven by the desire to understand the conformational landscapes of these flexible systems. The development of new synthetic methodologies has been a recurring theme, with techniques such as ring-closing metathesis and various cyclization strategies playing a crucial role in accessing these challenging structures. acs.orgorganic-chemistry.org Historically, the synthesis of eight-membered oxygen heterocycles has been a significant hurdle, with many early methods suffering from low yields and lack of stereocontrol. nih.gov Over the decades, advancements in catalysis and a deeper understanding of reaction mechanisms have enabled chemists to construct these rings with greater efficiency and precision. acs.orgrsc.org This has opened the door to the synthesis of complex natural products containing eight-membered ether moieties and has fueled further exploration of their chemical and biological properties. ipb.ptipb.pt

Structural Peculiarities of the 1,5-Dioxocane Ring System

The this compound ring, with its two oxygen atoms separated by three carbon atoms on each side, possesses distinct structural features. The conformational flexibility of the eight-membered ring allows it to adopt several low-energy conformations. Computational studies on related dioxane systems, such as 1,3-dioxane (B1201747) and 1,4-dioxane (B91453), have shown that chair and twist-boat conformations are often energetically favorable. researchgate.netresearchgate.netacs.org For this compound, the interplay of bond angle strain, torsional strain, and transannular interactions dictates the preferred spatial arrangement of the atoms.

PropertyValue
Molecular Formula C₆H₁₂O₂
Molecular Weight 116.16 g/mol
CAS Number 6572-92-5

Overview of Key Research Areas Pertaining to this compound

Research involving this compound and its derivatives is primarily centered on synthetic methodology and its potential applications in polymer and materials science.

A significant area of investigation is the development of novel and efficient methods for the synthesis of the this compound core. One notable approach involves the [4+4] cyclodimerization of cyclopropenemethanols. nih.gov This method leverages the strain release of the cyclopropene (B1174273) ring to drive the formation of the eight-membered ring, offering a chemo- and diastereoselective route to substituted 1,5-dioxocanes. nih.gov

In the realm of polymer chemistry, cyclic ethers are valuable monomers for ring-opening polymerization (ROP). While research on the polymerization of this compound itself is not as extensive as for other cyclic ethers like dioxolane or trioxane, the potential exists for it to serve as a monomer to produce polyethers with unique properties. acs.orgresearchgate.net The structure of the resulting polymer would feature regularly spaced oxygen atoms, which could influence its physical properties such as solubility, crystallinity, and thermal stability. The development of efficient catalysts for the ROP of larger cyclic ethers remains an active area of research.

Detailed Research Findings

Recent synthetic advancements have provided a novel and efficient pathway to the this compound scaffold. A study by Rubina and coworkers demonstrated a [4+4] cyclodimerization of cyclopropenemethanols to form 2,7-dioxatricyclo[7.1.0.0(4,6)]decane systems, which contain the this compound core. nih.gov This reaction proceeds via a strain release-driven double-fold addition of alkoxides across the double bond of the cyclopropene.

The researchers found that the choice of base and solvent significantly impacted the reaction's efficiency and diastereoselectivity. For instance, powdered potassium hydroxide (B78521) (KOH) was found to be a more effective base than potassium tert-butoxide (t-BuOK). nih.gov Furthermore, polar, aprotic, coordinating solvents were detrimental to the diastereoselectivity of the cyclization. nih.gov The study highlights a promising strategy for accessing previously unknown and complex this compound derivatives.

Physical and Thermodynamic Properties of Dioxane Isomers

Property1,3-Dioxane1,4-Dioxane
Boiling Point 105-106 °C101.1 °C wikipedia.orgnih.gov
Melting Point -42 °C11.8 °C wikipedia.orgnih.gov
Density 1.034 g/mL1.033 g/mL wikipedia.org
Standard Enthalpy of Formation (liquid) --354 kJ/mol sciencemadness.org
Standard Molar Entropy (liquid) -196.6 J·K⁻¹·mol⁻¹ sciencemadness.org

¹H NMR Spectroscopic Data of Dioxane Isomers (in CDCl₃)

CompoundChemical Shift (ppm)Multiplicity
1,3-Dioxane ~1.7 (2H), ~3.7 (2H), ~4.0 (2H), ~4.7 (2H)m, t, t, s
1,4-Dioxane 3.76s nih.govspectrabase.com

Note: The ¹H NMR spectrum of 1,3-Dioxane is more complex due to the lower symmetry of the molecule compared to 1,4-Dioxane.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

1,5-dioxocane

InChI

InChI=1S/C6H12O2/c1-3-7-5-2-6-8-4-1/h1-6H2

InChI Key

AKABANAMZRMCCQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCCOC1

Origin of Product

United States

Synthetic Methodologies for 1,5 Dioxocane Ring Systems

Chemo- and Diastereoselective Synthesis of Dioxatricyclodecane Scaffolds

The [4+4] cyclodimerization of cyclopropenemethanols provides a direct route to previously unknown 2,7-dioxatricyclo[7.1.0.0⁴,⁶]decane scaffolds. nih.govresearchgate.netrsc.org This transformation is highly chemo- and diastereoselective. nih.govresearchgate.netrsc.org The reaction can be optimized by careful selection of the base, solvent, and temperature. For instance, the use of certain bases and solvents can significantly influence the yield of the desired dioxocane product. researchgate.net The structure of the resulting trans-2,7-dioxatricyclo-[7.1.0.0⁴,⁶]decane has been unambiguously confirmed by single-crystal X-ray crystallography. nih.gov

A one-pot procedure has also been developed, starting from a TMS-protected precursor, which undergoes desilylation and subsequent nucleophilic addition to form the 1,5-dioxocane. nih.gov This streamlined approach enhances the efficiency of the synthesis. nih.gov

The following table summarizes the optimization of the 4+4-cyclization of a specific cyclopropenemethanol (3a).

EntryBase (equiv.)SolventTemp (°C)Time (h)Yield (%) of 4a
1NaH (1.2)THF652445
2NaH (1.2)THFrt24<5
3NaH (1.2)Dioxane1002440
4NaH (1.2)DME852435
5NaH (1.2)Toluene1102415
6KH (1.2)THF651260
7LiH (1.2)THF652420
8t-BuOK (1.2)THF651255
9t-BuONa (1.2)THF651250
10NaHMDS (1.2)THF651265
11KHMDS (1.2)THF651270
12LiHMDS (1.2)THF651262

Data adapted from a study on the synthesis of 1,5-dioxocanes. researchgate.net

The table below shows the results of the one-pot synthesis of various 2,7-dioxatricyclo[7.1.0.0⁴,⁶]decanes from their corresponding TMS-protected precursors.

EntryArProductYield (%)
1Ph4a 68
24-MeC₆H₄4b 72
34-MeOC₆H₄4c 65
44-FC₆H₄4d 60
54-ClC₆H₄4e 63
64-BrC₆H₄4f 61
72-Naphthyl4g 75

Data represents yields from the one-pot desilylation and cyclodimerization sequence. nih.gov

Advanced Synthetic Techniques for Substituted 1,5-Dioxocanes

Development of Stereocontrol in this compound Synthesis

The synthesis of medium-sized rings, such as the eight-membered this compound system, presents significant challenges due to unfavorable enthalpic and entropic factors. Achieving stereocontrol in these transformations adds another layer of complexity. Research has focused on developing methodologies that allow for the predictable and selective formation of stereoisomers. These strategies primarily revolve around cyclization reactions where the stereochemistry is directed by the substrate, chiral auxiliaries, or chiral catalysts.

A significant advancement in the diastereoselective synthesis of 1,5-dioxocanes involves the [4+4] cyclodimerization of (cycloprop-2-en-1-yl)methanols. nih.govresearchgate.net This method operates through a base-assisted, strain release-driven process involving a twofold nucleophilic addition of alkoxides across the double bond of cyclopropenes. rsc.orgnih.gov The reaction proceeds via a sterically-controlled, facially-selective intermolecular nucleophilic addition, followed by a diastereoselective ring closure. nih.gov This transformation yields unique 2,7-dioxatricyclo[7.1.0.04,6]decane scaffolds, which contain the this compound core. nih.govrsc.org The high trans-selectivity observed in this process is attributed to the preferential formation of a trans-linear dimer intermediate over the cis-dimer, which then proceeds to the trans-cyclic product. researchgate.net

The optimization of this reaction has been explored with various substrates, demonstrating consistently high diastereoselectivity. For instance, the cyclization of (1-phenylcycloprop-2-en-1-yl)methanol using potassium tert-butoxide (t-BuOK) in tetrahydrofuran (B95107) (THF) at room temperature yields the corresponding this compound product with a high diastereomeric ratio. researchgate.net

Table 1. Diastereoselective [4+4] Cyclodimerization of Various (Cycloprop-2-en-1-yl)methanols researchgate.net
EntrySubstrate (Ar group)ProductYield (%)Diastereomeric Ratio (trans:cis)
1Phenyl4a6498:2
24-Fluorophenyl4b62>99:1
32,4-Difluorophenyl4c52>99:1
42-Chloro-4-fluorophenyl4d54>99:1
51-Naphthyl4f55>99:1
64-Methylphenyl4g69>99:1

Another approach involves the acid-catalyzed electrophilic [4+4] cyclodimerization of 2,2-bis(trifluoromethyl)-4-alkoxy-oxetanes. researchgate.net Treatment of these oxetanes with a Lewis acid like boron trifluoride etherate (BF3·OEt2) results in the formation of 2,2,6,6-tetrakis(trifluoromethyl)-4,8-dialkoxy-1,5-dioxocanes. The structures of the resulting dioxocane products have been confirmed by single-crystal X-ray diffraction. researchgate.net

Stereocontrolled synthesis of indeno-fused 1,5-dioxocanes has also been achieved through the acid-promoted cycloisomerization of phenylallenes that have cyclic acetal (B89532) functions at the ortho position. researchgate.netwixsite.com These reactions, which can be catalyzed by silver hexafluoroantimonate (AgSbF6) or triggered by trifluoroacetic acid (CF3COOH), often proceed with high stereocontrol, yielding the product as a single diastereomer. researchgate.net

While methods for the catalytic enantioselective synthesis of 1,5-dioxocanes are less common, the principles of asymmetric catalysis are well-established for other heterocycles and serve as a foundation for future development. uclm.es Strategies often employ chiral catalysts to create a dissymmetric environment that favors the formation of one enantiomer over the other. uclm.es For example, the use of chiral ligands in metal-catalyzed reactions is a powerful tool for inducing enantioselectivity. acs.orgmdpi.com The development of chiral N,N'-dioxide–Sm(III) complexes for asymmetric [4+3]-cycloadditions to form related dihydro-1,3-dioxepines with excellent enantiomeric excess (up to 99% ee) highlights the potential of such catalytic systems. rsc.org Similarly, the use of chiral auxiliaries, which are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, is a classic and effective strategy in asymmetric synthesis. sfu.caharvard.edu These established principles in stereocontrolled synthesis offer promising avenues for the future development of enantioselective methods for producing chiral this compound ring systems.

Advanced Chemical Reactivity and Mechanistic Pathways of 1,5 Dioxocane

Ring-Opening Reactions of the 1,5-Dioxocane Ring

Ring-opening reactions of cyclic ethers are fundamental transformations, often driven by the release of ring strain. While eight-membered rings like this compound are less strained than smaller rings such as epoxides, they can still undergo cleavage under specific conditions.

Acid-Catalyzed Ring-Opening:

In the presence of strong acids, ethers can undergo cleavage. For this compound, this would likely proceed via protonation of one of the ether oxygens, forming a good leaving group (an alcohol). Subsequent nucleophilic attack by the conjugate base of the acid (e.g., a halide ion) at an adjacent carbon atom would lead to the opening of the ring. The expected product would be a diol with functional groups at each end derived from the nucleophile.

Mechanism: The reaction is initiated by the protonation of an ether oxygen. This is followed by a nucleophilic substitution reaction (likely SN2 for primary carbons) at one of the α-carbons, leading to C-O bond scission.

While specific studies on the parent this compound are scarce, the acid-catalyzed cleavage of its isomer, 1,4-dioxane (B91453), has been documented, suggesting a similar pathway could be anticipated for this compound.

Base-Catalyzed Ring-Opening:

The ether linkage is generally stable under basic conditions. Consequently, ring-opening of simple cyclic ethers like this compound under basic conditions is not a common or facile reaction. Such reactions typically require the presence of activating functional groups within the ring, which are absent in the parent compound. Studies on related compounds, such as the base-catalyzed ring opening of 1,2-diphenylcyclobutanols, highlight that specific structural features are often necessary to promote such reactions. rsc.org

Functional Group Transformations within the this compound Framework

Direct functionalization of the saturated hydrocarbon backbone of the this compound ring is challenging due to the lack of reactive sites. However, the synthesis of functionalized this compound derivatives provides insight into how functional groups can be incorporated and subsequently transformed.

A notable method for the synthesis of a substituted this compound core involves the [4+4] cyclodimerization of cyclopropenemethanols. nih.gov This approach yields a 2,7-dioxatricyclo[7.1.0.04,6]decane scaffold, a complex derivative of this compound. The reactivity of these derivatives would be dictated by the nature and position of the substituents.

Direct functionalization of the C-H bonds of the parent this compound ring is not well-documented. However, advancements in C-H activation and functionalization of other heterocyclic compounds, such as quinolines, suggest that with the development of suitable catalysts and reaction conditions, direct modification of the this compound framework could be achievable. mdpi.comnih.gov

Reactions Involving C-O Bond Cleavage (Beyond Polymerization)

Cleavage of the carbon-oxygen bonds in this compound, outside the context of polymerization, is a key aspect of its reactivity profile.

Reductive Cleavage:

Oxidative Cleavage:

The oxidation of ethers can lead to C-O bond cleavage. For instance, the oxidation of 1,4-dioxane has been studied in the context of environmental remediation, often involving powerful oxidizing agents like Fenton's reagent (H2O2/Fe(II)) or ozone. researchgate.netnih.govoxidationtech.com These reactions proceed through radical mechanisms, leading to the breakdown of the ring structure into smaller oxygenated compounds. It is plausible that this compound would undergo similar oxidative degradation under harsh conditions.

Below is a table summarizing the potential reactivity of this compound based on general ether chemistry and studies of related compounds.

Reaction TypeReagents/ConditionsExpected Products/ReactivityMechanistic Pathway
Ring-Opening
Acid-CatalyzedStrong acids (e.g., HI, HBr)Dihalogenated diol precursorsProtonation followed by SN2 attack
Base-CatalyzedStrong basesGenerally unreactiveNot a facile pathway for the parent ether
Functional Group Transformations
Direct C-H Functionalization(Hypothetical) Transition metal catalystsFunctionalized this compound derivativesC-H activation
C-O Bond Cleavage
Reductive CleavageLiAlH4/AlCl3Hydroxy ethersHydride attack on a Lewis acid-ether complex
Oxidative CleavageFenton's reagent, OzoneRing-opened degradation productsRadical-mediated oxidation

Computational and Theoretical Investigations of 1,5 Dioxocane Systems

Quantum Chemical Calculation Methodologies Applied to Cyclic Ethers

Quantum chemical calculations have become indispensable for the detailed study of cyclic ethers. These methods, rooted in the fundamental principles of quantum mechanics, allow for the accurate prediction of molecular properties. ijert.org Two of the most prominent approaches are Density Functional Theory (DFT) and ab initio Molecular Orbital Theory.

Density Functional Theory (DFT) has emerged as a highly popular and versatile computational method due to its favorable balance of accuracy and computational cost. researchgate.net Unlike methods that calculate the full many-electron wavefunction, DFT determines the electronic energy and other properties based on the electron density. mdpi.com This approach has been widely applied to study the properties of organic molecules, including cyclic ethers.

In studies of related compounds like 1,3-dioxane (B1201747) and 1,4-dioxane (B91453), DFT, particularly with hybrid functionals such as B3LYP, has been successfully used to optimize molecular geometries, predict vibrational frequencies, and analyze electronic structures. researchgate.netdamascusuniversity.edu.syresearchgate.net For instance, research on 1,3-dioxane has employed functionals like B3LYP, B3P86, and B3PW91 in conjunction with various basis sets to investigate the energies of different conformers. researchgate.net Similarly, the conformational equilibrium of 1,4-dioxane has been described at the DFT(B3LYP)/aug-cc-pVTZ level, showing the chair conformer to be overwhelmingly the most stable. researchgate.net These methodologies are directly applicable to the 1,5-dioxocane system to explore its conformational landscape and electronic characteristics.

Table 1: Common DFT Functionals and Basis Sets for Cyclic Ether Analysis This table is interactive. Users can sort columns by clicking on the headers.

Functional Basis Set Typical Application
B3LYP 6-31G(d) Geometry Optimization, Vibrational Frequencies
B3LYP 6-311+G** High-accuracy Energy Calculations, NBO Analysis
M06-2X 6-311+G(d,p) Thermochemistry, Kinetic Analysis
PBE0 def2-TZVP General Purpose, Electronic Properties

Ab initio (Latin for "from the beginning") molecular orbital theory comprises methods based on quantum mechanics without the use of empirical parameters. ijert.orgwiley.com These methods solve the Schrödinger equation to provide highly accurate descriptions of molecular systems. A common and effective approach within this framework is Møller–Plesset (MP) perturbation theory, particularly at the second order (MP2), which incorporates electron correlation effects for improved accuracy. rsc.org

Studies on a range of cyclic ethers, including oxirane, oxetane, and tetrahydrofuran (B95107), have utilized MP2 calculations to investigate interaction energies, intermolecular geometries, and changes in atomic charges upon forming complexes. tandfonline.comresearchgate.net For example, binding energies for hydrogen-bonded complexes of various cyclic ethers have been calculated at the MP2/6-31G, MP2/6-31+G, and MP2/aug-cc-pvtz levels to understand their interaction with biological molecules. nih.govacs.org Such calculations are crucial for performing detailed conformational analysis of this compound, determining the relative energies of its various possible shapes (e.g., boat-chair, twist-chair), and understanding its electronic structure with a high degree of confidence. researchgate.net

Exploration of Electronic Structure Parameters

Beyond determining the most stable geometry, computational methods are used to probe the electronic characteristics of a molecule. Parameters derived from the calculated wavefunction provide a quantitative basis for understanding and predicting chemical reactivity.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap generally indicates high chemical reactivity, low kinetic stability, and high polarizability. nih.gov Conversely, a large HOMO-LUMO gap implies high stability. researchgate.net This analysis is a standard component of computational studies and can be used to predict the reactivity of this compound. For cyclic ethers, the lone pair electrons on the oxygen atoms significantly contribute to the HOMO, making these sites the primary centers for nucleophilic and basic behavior. youtube.com

Table 2: Interpretation of Frontier Molecular Orbital Parameters This table is interactive. Users can sort columns by clicking on the headers.

Parameter Description Chemical Implication
EHOMO Energy of the Highest Occupied Molecular Orbital Represents the ability to donate an electron (nucleophilicity). Higher energy indicates a better electron donor.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Represents the ability to accept an electron (electrophilicity). Lower energy indicates a better electron acceptor.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive interpretation of the complex wavefunction by translating it into the familiar language of Lewis structures, including localized bonds, lone pairs, and antibonding orbitals. uba.ar A key feature of NBO analysis is its ability to quantify stabilizing interactions that arise from electron delocalization, often referred to as hyperconjugation. rsc.org

This is accomplished using second-order perturbation theory to evaluate the energetic significance of "donor-acceptor" interactions between a filled (donor) NBO and a vacant (acceptor) NBO. nih.gov For cyclic ethers like 1,3-dioxane, NBO analysis has been instrumental in explaining stereoelectronic effects, such as the anomeric effect. acs.orgresearchgate.net Specific interactions, like those between an oxygen lone pair (nO) and an adjacent anti-bonding C-H orbital (σ*C-H), can be quantified to understand their role in determining conformational preference and bond lengths. acs.orgresearchgate.net Applying NBO analysis to this compound would reveal the key hyperconjugative interactions that govern its structure and stability.

The Molecular Electrostatic Potential (MEP) is a real-space function that maps the charge distribution of a molecule in three dimensions, providing a visual guide to its reactivity. libretexts.org The MEP at any given point represents the electrostatic interaction energy between the molecule and a positive point charge. This map is typically color-coded onto the molecule's electron density surface.

Conformational Analysis of Eight-Membered Cyclic Ethers

Eight-membered rings, including this compound, are known for their conformational complexity. Unlike the well-defined chair conformation of cyclohexane, these medium-sized rings can adopt a variety of low-energy conformations, such as boat-chair, twist-boat, and crown forms. Computational methods are essential for identifying these stable conformers and understanding the energetic barriers between them.

Potential Energy Surface (PES) mapping is a computational technique used to explore the relationship between the geometry of a molecule and its energy. For cyclic systems, this involves calculating the energy for a wide range of conformations to identify local minima, which correspond to stable or metastable conformers, and saddle points, which represent the transition states for isomerization between these conformers.

Quantum-chemical studies on related compounds like 1,3-dioxanes have revealed multiple pathways for conformational isomerizations. researchgate.net The chair conformer is often the global minimum, but twist forms also represent energy minima on the PES. researchgate.netresearchgate.net For example, calculations on 1,3-dioxane show the chair conformer to be significantly more stable than the 2,5-twist conformer. scispace.com The energy difference and the barriers to inversion are key parameters derived from the PES. researchgate.net The isomerization process can involve several transition states, such as semi-chair and sofa conformations. researchgate.net For this compound, a similar landscape of multiple, energetically accessible conformers connected by various isomerization pathways is expected.

Table 1: Calculated Relative Energies of 1,3-Dioxane Conformers (Illustrative) This table illustrates typical energy differences found in related dioxane systems, as direct data for this compound is limited. Values are based on studies of 1,3-dioxane. researchgate.netscispace.com

ConformerCalculation LevelRelative Energy (kcal/mol)
ChairHF / 6-31G(d)0.00
2,5-TwistHF / 6-31G(d)4.67
1,4-TwistHF / 6-31G(d)6.03
ChairDFT / B3LYP0.00
2,5-TwistDFT / B3LYP5.19
1,4-TwistDFT / B3LYP6.19

The conformational preferences of cyclic ethers are governed by a delicate balance of stereoelectronic and steric effects.

Stereoelectronic Effects: These arise from the interaction between electron orbitals. In cyclic ethers, anomeric and related effects are crucial. acs.org These effects involve the delocalization of electron density from an oxygen lone pair (n) into an adjacent anti-periplanar sigma antibonding orbital (σ). For instance, the np(O) → σC-H interaction is a significant stabilizing factor. researchgate.net In 1,3-dioxanes, these interactions contribute to the preference for axial substituents at certain positions and the shortening or lengthening of specific C-H and C-O bonds. acs.orgacs.org While the 1,5-oxygen arrangement in this compound alters the specific geometry of these interactions compared to 1,3- or 1,4-dioxanes, the underlying principle of hyperconjugation between oxygen lone pairs and σ* orbitals remains a key factor in determining conformational stability. figshare.com

Steric Influences: Steric hindrance refers to the repulsive forces between non-bonded atoms that are brought into close proximity. msu.edu In medium-sized rings like this compound, transannular strain (steric crowding across the ring) is a major destabilizing factor. msu.edu This strain disfavors conformations that place atoms or groups on opposite sides of the ring too close to one another. The preference for puckered, non-planar conformations is a direct consequence of the molecule's attempt to minimize both local eclipsing interactions and transannular steric hindrance. msu.edu The interplay of these steric demands with the aforementioned stereoelectronic effects ultimately dictates the equilibrium geometry of the molecule.

Spectroscopic Data Simulations

Computational methods are widely used to predict and interpret spectroscopic data. core.ac.uk By simulating spectra for proposed structures, researchers can confirm molecular identity and assign experimental bands to specific molecular motions or electronic transitions.

Theoretical FT-IR spectra can be generated by calculating the harmonic vibrational frequencies of a molecule at its optimized geometry. scispace.com Methods like Density Functional Theory (DFT) are commonly employed for this purpose. rsc.org The output of these calculations is a list of vibrational modes, their corresponding frequencies (in cm⁻¹), and their infrared intensities. It is a common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method. scispace.com

For this compound, the FT-IR spectrum is expected to be dominated by vibrations characteristic of saturated ethers. docbrown.info Key predicted bands would include C-H stretching, various CH₂ bending modes (scissoring, wagging, twisting), and the characteristic C-O-C ether stretches.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Based on general frequency ranges for cyclic ethers. docbrown.info

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
C-H Asymmetric & Symmetric Stretching2980 - 2850Strong
CH₂ Scissoring1480 - 1440Medium
CH₂ Wagging / Twisting1380 - 1250Medium-Weak
C-O-C Asymmetric & Symmetric Stretching1150 - 1070Strong
Ring Deformation / C-C Stretching950 - 800Medium-Weak

The prediction of UV-Vis spectra is typically accomplished using methods like Time-Dependent Density Functional Theory (TD-DFT). These calculations yield the excitation energies for transitions from the ground state to various excited states, along with the oscillator strength, which relates to the intensity of the absorption. gaussian.com

As a saturated ether, this compound lacks traditional chromophores (like C=C or C=O bonds) that absorb light in the visible or near-UV range. nih.gov Its electronic transitions are expected to be high-energy n → σ* (promotion of an electron from an oxygen lone pair to an antibonding sigma orbital) or σ → σ* transitions. These transitions occur at wavelengths in the far-UV or vacuum-UV region, typically below 200 nm. nih.govnist.gov Therefore, computational simulations would predict negligible absorption for this compound in a standard UV-Vis spectrum (200-800 nm).

Table 3: Predicted Electronic Transitions for this compound Based on theoretical principles for saturated ethers.

Transition TypePredicted Wavelength (λ)Description
n → σ< 200 nmExcitation of an oxygen lone pair electron to a C-O or C-C antibonding orbital.
σ → σ< 180 nmExcitation of an electron from a C-C or C-H bonding orbital to an antibonding orbital.

Theoretical NMR chemical shifts are a valuable tool for structure elucidation. joaquinbarroso.com The most common method for these calculations is the Gauge-Including Atomic Orbital (GIAO) approach, usually paired with a DFT functional. auremn.org.br This method computes the isotropic magnetic shielding tensor for each nucleus in the molecule. joaquinbarroso.com To convert these absolute shielding values into the familiar chemical shifts (δ) reported in ppm, they are referenced against the calculated shielding of a standard, typically Tetramethylsilane (TMS). joaquinbarroso.com

For this compound, two distinct chemical environments exist: the carbon atoms adjacent to the oxygen atoms (C2, C4, C6, C8) and the central carbon atom (C3, C7). The protons attached to these carbons would similarly have different chemical shifts. Protons and carbons closer to the electronegative oxygen atoms are expected to be deshielded and thus appear at a higher chemical shift (further downfield).

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the chemical structure and typical shifts for similar cyclic ethers.

NucleusPositionPredicted Chemical Shift (δ, ppm)Rationale
¹HH on C2, C4, C6, C83.5 - 3.8Adjacent to one oxygen atom (deshielded).
¹HH on C3, C71.7 - 2.0Beta to two oxygen atoms (less deshielded).
¹³CC2, C4, C6, C865 - 75Adjacent to one oxygen atom (deshielded).
¹³CC3, C725 - 35Beta to two oxygen atoms (less deshielded).

Derivatives and Functionalization of the 1,5 Dioxocane Core

Synthesis of Functionalized 1,5-Dioxocane Derivatives

The synthesis of functionalized 1,5-dioxocanes often involves cyclization strategies where substituted precursors are used to construct the heterocyclic ring, thereby incorporating the desired functionality from the outset.

Several strategies have been developed to introduce a range of substituents onto the this compound framework. These methods often rely on the cyclization of appropriately functionalized acyclic precursors.

One notable strategy is the [4+4] cyclodimerization of (1-arylcycloprop-2-en-1-yl)methanols. nih.govresearchgate.net This method provides access to complex tricyclic systems containing the this compound core. In this reaction, the substituents present on the aryl ring of the starting material are directly incorporated into the final 2,7-dioxatricyclo[7.1.0.04,6]decane structure. nih.gov For instance, starting with cyclopropenemethanols bearing fluoro-, chloro-, and bromo-substituted phenyl groups leads to the corresponding substituted 1,5-dioxocanes in good yields. nih.gov

Another approach involves the pyrrolidine-catalyzed self-condensation of 2'-hydroxyacetophenones. researchgate.net This reaction constructs highly substituted, bridged methanodibenzo[b,f] Current time information in Bangalore, IN.mdpi.comdioxocins. The substituents on the starting acetophenone, both on the aromatic ring and at the position alpha to the carbonyl group, determine the substitution pattern of the resulting complex dioxocane core. researchgate.net This method is effective for creating derivatives with two C–O and two C–C bonds, a methylene (B1212753) bridge, and two quaternary centers in a single process. researchgate.net

Acid-catalyzed cyclodimerization of 2,2-bis(trifluoromethyl)-4-alkoxy-oxetanes represents another powerful method for synthesizing heavily substituted 1,5-dioxocanes. This electrophilic [4+4] dimerization, catalyzed by BF₃·OEt₂, yields 2,2,6,6-tetrakis(trifluoromethyl)-4,8-dialkoxy-1,5-dioxocanes. beilstein-journals.org The alkoxy groups in the final product are derived from the starting oxetane. beilstein-journals.org

Table 1. Examples of Synthesized Functionalized this compound Derivatives
Starting MaterialMethodProductYieldReference
(1-Phenylcycloprop-2-en-1-yl)methanol[4+4] Cyclodimerization (KOH, THF)trans-1,8-Diphenyl-2,7-dioxatricyclo[7.1.0.04,6]decane70% nih.gov
(1-(4-Fluorophenyl)cycloprop-2-en-1-yl)methanol[4+4] Cyclodimerization (KOH, THF)trans-1,8-Bis(4-fluorophenyl)-2,7-dioxatricyclo[7.1.0.04,6]decane78% nih.gov
2'-HydroxyacetophenonePyrrolidine-catalyzed self-condensation6,12-Dimethyl-6,12-epoxy-6H,12H-dibenzo[b,f] Current time information in Bangalore, IN.mdpi.comdioxocineNot specified researchgate.net
2,2-Bis(trifluoromethyl)-4-methoxyoxetaneAcid-catalyzed dimerization (BF₃·OEt₂)2,2,6,6-Tetrakis(trifluoromethyl)-4,8-dimethoxy-1,5-dioxocane52% beilstein-journals.org

Controlling the regiochemistry and stereochemistry during the synthesis of this compound derivatives is critical for accessing specific isomers. The [4+4] cyclodimerization of cycloprop-2-en-1-ylmethanols is a notable example of a highly diastereoselective transformation. nih.govresearchgate.net The reaction proceeds via a strain-release-driven double-fold addition of alkoxides across the double bond of the cyclopropene (B1174273) intermediates, yielding peculiar 2,7-dioxatricyclo-[7.1.0.04,6]decanes. nih.gov This process exhibits high trans-selectivity, leading exclusively to the formation of the C2-symmetric tricyclic products with excellent diastereoselectivity (dr > 99:1). nih.gov

The high trans-selectivity is rationalized by a mechanism where the intermolecular nucleophilic attack of a primary alkoxide on a cyclopropene molecule can form two linear dimer intermediates, trans-14 and cis-15. Subsequent intramolecular cyclization of the cis-linear dimer is proposed to be significantly more favorable, as it proceeds via a sterically controlled facial attack. The minor trans-linear dimer is suggested to undergo polymerization instead of cyclizing, leading to the high purity of the trans-tricyclic product. nih.gov This represents a form of "natural selection" where only the major intermediate proceeds to the final cyclic product. nih.gov

Modifications of the this compound Ring System

Beyond introducing substituents, the core structure of the this compound can be modified to create more complex systems, such as spiro derivatives.

1,5-Dioxaspiro compounds, which feature a spirocyclic junction involving the this compound ring system, are a significant class of derivatives. A common precursor for these molecules is 1,5-dioxaspiro[5.5]undecane-2,4-dione, a derivative of Meldrum's acid.

The synthesis of functionalized 1,5-dioxaspiro derivatives is often achieved through Knoevenagel condensation reactions. For example, various substituted benzylidene-1,5-dioxaspiro[5.5]undecane-2,4-diones have been prepared by reacting 1,5-dioxaspiro[5.5]undecane-2,4-dione with substituted benzaldehydes. researchgate.net Similarly, reactions with monosubstituted anilines in the presence of trimethoxymethane (B44869) yield O,N-containing spiro compounds. researchgate.net

Another synthetic route involves the reaction of 1,5-dioxaspiro[5.5]undecane-2,4-dione with 1,1-dimethoxy-N,N-dimethylmethanamine to form a precursor salt, which can then be reacted with amines like o-toluidine (B26562) to yield N-containing heterocyclic spiro compounds. mdpi.com

Characterization of these crystalline products is frequently accomplished using single-crystal X-ray diffraction, alongside spectroscopic methods like IR and UV-Vis. researchgate.netmdpi.com This analysis provides definitive structural information, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking. researchgate.netmdpi.com

Table 2. Characterization Data for Selected 1,5-Dioxaspiro Derivatives
Compound NameCrystal SystemSpace GroupKey Structural FeaturesReference
3-(2,3,4-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dioneOrthorhombicPna21C–H···O and C–H···π intermolecular interactions researchgate.net
3-(3,4,5-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dioneTriclinicP-1C–H···O, C–H···π, and π···π stacking interactions researchgate.net
C₁₉H₁₉NO₄ (from o-toluidine)TriclinicP-13D-network formed by C–H···O interactions and π···π stacking mdpi.com

Synthetic Utility of this compound Derivatives as Building Blocks

Functionalized this compound derivatives serve as valuable building blocks for the synthesis of more complex molecules. Their inherent structural features and the possibility of further transformation make them useful intermediates in various synthetic endeavors. ontosight.aisigmaaldrich.com

A compelling example is the use of 3-Methyl-3-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione. sigmaaldrich.com This substituted Meldrum's acid derivative can undergo cycloreversion to generate a highly reactive fluoro(hetero)aryl ketene (B1206846). This ketene intermediate can then be efficiently coupled with various nucleophiles. This strategy provides a rapid method for incorporating highly fluorinated α-fluoro(hetero)aryl acetic acid derivatives into other molecules, which is a valuable transformation in medicinal and materials chemistry. sigmaaldrich.com

Furthermore, the complex, bridged methanodibenzo[b,f] Current time information in Bangalore, IN.mdpi.comdioxocin cores synthesized via the self-condensation of 2'-hydroxyacetophenones represent advanced scaffolds. researchgate.net These rigid, highly functionalized structures can serve as the foundation for the synthesis of novel polycyclic systems. The ability to construct these complex cores in a straightforward manner highlights their utility as versatile building blocks for creating molecular diversity. researchgate.net

Applications in Advanced Materials Science and Other Fields

Incorporation of the 1,5-Dioxocane Motif in Polymeric Materials

The direct incorporation of the this compound ring into polymer backbones via ring-opening polymerization (ROP) is not extensively documented in scientific literature. However, the polymerization of related cyclic ethers and esters, such as 1,5-dioxepan-2-one (B1217222) and various dioxane derivatives, provides insight into how the this compound structure could potentially be integrated into polymeric materials. dntb.gov.uaresearchgate.nettandfonline.com

For instance, the cationic ROP of 1,5-dioxepan-2-one, a seven-membered ring, has been shown to yield polyesters with molecular weights up to 10,000 g/mol . tandfonline.com Similarly, copolymers of 1,5-dioxepan-2-one with L- or D,L-dilactide have been synthesized, indicating that ether-ester cyclic monomers can be successfully polymerized. researchgate.net While these are not direct examples of this compound polymerization, they suggest that di-functionalized this compound derivatives could serve as monomers for creating polyesters or polyethers with unique properties imparted by the eight-membered ring.

Furthermore, studies on polyurethanes have shown that dioxane derivatives, such as 1,3-dioxane-5,5-dimethanol, can be incorporated into the polymer structure, enhancing physical characteristics and influencing degradation behavior. researchgate.net This suggests a potential route for incorporating this compound-based diols into polyurethane or polyester (B1180765) synthesis, where the flexible eight-membered ring could influence the thermal and mechanical properties of the resulting polymer. The synthesis of polyesters containing free carboxylic acid groups has also been explored using monomers based on the 1,3-dioxane (B1201747) motif, highlighting the versatility of such cyclic ethers in creating functional polymers. jku.at

Role of this compound Derivatives in Specific Material Formulations

Derivatives of this compound, particularly spiro-compounds, have been synthesized and investigated for their potential in specialized material applications. The rigid and unique three-dimensional structure of these spiro-derivatives makes them attractive candidates for creating materials with tailored optical and electronic properties.

Spiro compounds featuring the 1,5-dioxaspiro[5.5]undecane skeleton are a significant class of this compound derivatives. These molecules, where two rings share a single carbon atom, have been noted for their potential applications in catalysis and as hole-transporting materials (HTMs) in electronic devices. researchgate.netmdpi.com The rigid spirocyclic framework can provide thermal stability and influence the molecular packing in the solid state, which are crucial properties for these applications.

Research has focused on the synthesis and characterization of various substituted 1,5-dioxaspiro[5.5]undecane-2,4-diones. These compounds are often prepared through the reaction of cyclohexanone (B45756) with a substituted malonic acid derivative. The substituents on the spiro structure can be tailored to tune the electronic and physical properties of the molecule. For example, the introduction of aromatic and electron-donating or withdrawing groups can modify the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is critical for their function as HTMs in devices like perovskite solar cells. researchgate.netresearchgate.net

While direct reports on the catalytic activity of simple 1,5-dioxaspiro compounds are emerging, related spiroketals are being explored as chiral auxiliaries in asymmetric synthesis, where their rigid conformation can stabilize transition states in catalytic cycles. vulcanchem.com The synthesis of new 1,5-dioxaspiro[5.5] derivatives coupled with other functional moieties, such as benzimidazole, has been reported, with potential applications in catalysis. dntb.gov.ua

The table below summarizes some synthesized 1,5-dioxaspiro[5.5]undecane derivatives and their noted potential applications.

Compound NamePotential ApplicationReference
3-((4-chlorophenylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dioneBuilding block for functional materials Current time information in Bangalore, IN.
3-((2-nitrophenylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dioneBuilding block for functional materials Current time information in Bangalore, IN.
3-(3,4-dimethylbenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dioneOptical materials (deep-blue emitting) researchgate.net
3-((o-tolylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dioneFluorescent materials mdpi.com
3-Methyl-3-(2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dionePrecursor for fluorinated acetic acid derivatives sigmaaldrich.com
5,6-dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)-2,4-dioxo-1,5-dioxaspiro[5.5]undecane hydrateCatalysis dntb.gov.ua

Emerging Applications of this compound Scaffolds

Beyond polymeric materials and spiro compounds, the this compound scaffold is emerging as a versatile building block in other areas of chemical synthesis and supramolecular chemistry.

One notable emerging application is its use in the construction of complex, polycyclic ether systems. For instance, a novel and efficient [4+4] cyclodimerization of (cycloprop-2-en-1-yl)methanols has been developed to synthesize previously unknown 2,7-dioxatricyclo[7.1.0.04,6]decane scaffolds. This reaction proceeds through the formation of a this compound core in a single, highly diastereoselective step. researchgate.net This synthetic strategy opens up access to unique three-dimensional molecular architectures that could find applications in medicinal chemistry or as ligands in catalysis.

Future Research Directions and Emerging Paradigms for 1,5 Dioxocane

Development of Novel Stereoselective Synthesis Routes for Substituted 1,5-Dioxocanes

The development of efficient and stereocontrolled methods for constructing the 1,5-dioxocane core is fundamental to its broader application. Current research is moving beyond classical cyclization methods, which are often challenging for medium-sized rings, toward more innovative strategies.

A significant emerging paradigm is the use of strain-release-driven reactions to facilitate the formation of the eight-membered ring. One such novel approach is the chemo- and diastereoselective [4+4] cyclodimerization of cyclopropenemethanols. nih.gov This transformation efficiently produces the this compound core through a double-fold addition of alkoxides across the double bond of cyclopropenes, leading to complex 2,7-dioxatricyclo[7.1.0.04,6]decane scaffolds. nih.gov The reaction proceeds via a sterically controlled, facially selective intermolecular nucleophilic addition, followed by a diastereoselective ring closure. nih.gov

Optimization of this process has shown that the choice of base and solvent is critical for both yield and diastereoselectivity. nih.gov For instance, using powdered potassium hydroxide (B78521) (KOH) in tetrahydrofuran (B95107) (THF) was found to be more efficient than potassium tert-butoxide (t-BuOK). nih.gov

Table 1: Optimization of the [4+4] Cyclodimerization of (1-phenylcycloprop-2-en-1-yl)methanol
EntryBaseSolventYield (%)Diastereomeric Ratio (dr)
1KOHTHF7499:1
2t-BuOKTHF7099:1
3t-BuOKDME5560:40
4t-BuOKEt₂O2599:1
5t-BuOKToluene4599:1
6t-BuOKCH₂Cl₂0-

Data sourced from a study on the cyclodimerization of cyclopropenemethanols. nih.gov

Future research in this area will likely focus on expanding the substrate scope to include a wider variety of functional groups and exploring enantioselective versions of this reaction, potentially through the use of chiral catalysts or auxiliaries. The development of one-pot procedures, such as combining desilylation and cyclodimerization, further enhances the synthetic utility of these routes. nih.gov

Exploration of New Catalytic Systems for this compound Transformations

Catalysis is a powerful tool for both the synthesis and transformation of this compound systems. Future research is directed towards discovering new catalysts that can control polymerization, ring-opening, and functionalization reactions with high efficiency and selectivity.

A key transformation for this compound derivatives, particularly lactones like 1,5-dioxepan-2-one (B1217222), is ring-opening polymerization (ROP) to create functional polyesters. mdpi.com While metal-based catalysts have been traditionally used, there is a growing interest in organocatalysis to produce biocompatible and biodegradable polymers. researchgate.net Recent studies have explored the use of organocatalysts such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and the superbase 1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris (dimethylamino) phosphoranylidenamino]-2Λ5,4Λ5-catenadi(phosphazene) (t-BuP₄) for the ROP of 1,5-dioxepan-2-one. mdpi.comresearchgate.net These studies demonstrate that the polymerization can proceed in a controlled manner, with different catalysts operating through distinct mechanisms (e.g., nucleophilic ROP for TBD versus an activated monomer mechanism for t-BuP₄ and DBU). mdpi.comresearchgate.net

Table 2: Organocatalytic Ring-Opening Polymerization of 1,5-Dioxepan-2-one (DXO)
CatalystTime (h)Conversion (%)Mₙ (SEC, g/mol)Polydispersity Index (PDI)
t-BuP₄29712,1001.12
TBD29811,9001.15
DBU29612,5001.18

Polymerization conditions: in bulk, 60 °C, [M]₀/[I]₀ = 100. Data adapted from Xu et al. mdpi.comresearchgate.net

Emerging research will likely focus on developing new catalytic systems for other transformations beyond polymerization. This could include catalytic ring-opening/cross-coupling reactions to generate complex linear molecules, or selective functionalization of the this compound ring at specific C-H bonds. Photocatalysis and electrocatalysis also represent promising, yet unexplored, avenues for activating and transforming these heterocycles under mild conditions.

Advanced Computational Modeling for Predictive Design of this compound Systems

The conformational complexity of the eight-membered this compound ring presents a significant challenge for predicting its reactivity and properties. Advanced computational modeling is an emerging paradigm that can provide crucial insights into the three-dimensional structure, stability, and reaction pathways of these systems.

Future research will increasingly rely on computational methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations to:

Predict Conformational Preferences: The this compound ring can adopt multiple low-energy conformations (e.g., boat-chair, twist-boat). Computational modeling can identify the most stable conformers for substituted derivatives and predict how conformation influences stereochemical outcomes in reactions.

Elucidate Reaction Mechanisms: For novel synthetic routes, such as the [4+4] cyclodimerization, DFT calculations can be used to model transition states, calculate activation barriers, and rationalize the observed high diastereoselectivity. nih.gov This understanding is critical for optimizing reaction conditions and designing more efficient catalysts.

Design Host-Guest Systems: If this compound scaffolds are incorporated into larger macrocyclic architectures, computational modeling can predict their ion-binding capabilities and selectivity, guiding the design of new sensors or phase-transfer catalysts.

Simulate Polymer Properties: For materials applications, MD simulations can predict the bulk properties of polymers derived from this compound monomers, such as glass transition temperature, mechanical strength, and degradation behavior.

While computational studies on related heterocycles are common, dedicated theoretical investigations into the this compound system are still rare. This represents a significant opportunity for future research to build predictive models that can accelerate the discovery and design of new molecules and materials based on this scaffold.

Integration of this compound Scaffolds in Complex Molecular Architectures

A key direction for future research is the use of the this compound ring as a foundational building block for constructing more complex and functionally sophisticated molecular architectures. Its defined stereochemistry and conformational properties make it an attractive scaffold for applications ranging from natural product synthesis to medicinal chemistry.

One emerging approach involves using synthetic methods that directly generate intricate polycyclic systems incorporating the this compound core. The previously mentioned [4+4] cyclodimerization of cyclopropenemethanols is a prime example, as it yields unique 2,7-dioxatricyclo[7.1.0.04,6]decane structures in a single, highly selective step. nih.gov

Furthermore, the this compound motif can be viewed as a homolog of smaller, well-known heterocycles like morpholine (B109124) and 1,4-dioxane (B91453). The successful incorporation of these smaller rings into countless bioactive molecules suggests that this compound could serve as a novel scaffold in drug discovery. digitellinc.com Its larger ring size and different spatial arrangement of oxygen atoms could lead to new binding interactions with biological targets. The development of synthetic routes to 3-functionalized 1,5-oxazocanes, a related heterocycle, highlights the potential for creating diverse libraries of such eight-membered rings for screening. digitellinc.com

Future work will focus on:

Natural Product Synthesis: Incorporating the this compound ring into synthetic strategies targeting complex natural products that may contain medium-sized ether rings.

Macrocycle Construction: Using substituted 1,5-dioxocanes as building blocks for the synthesis of larger macrocycles, potentially leading to new host-guest systems analogous to crown ethers. rsc.orgjetir.org

Medicinal Chemistry: Designing and synthesizing libraries of this compound derivatives to explore their potential as novel scaffolds for bioactive compounds.

Expanding the Scope of Functional Materials Incorporating the this compound Ring

The ability of this compound derivatives to undergo ring-opening polymerization opens up significant opportunities in materials science. The resulting polyesters can be designed to have specific functional properties, with a particular emphasis on biodegradability and biocompatibility.

The homopolymer of 1,5-dioxepan-2-one, for example, is hydrophilic and amorphous with a low glass transition temperature, making it a candidate for designing bio-absorbable materials. mdpi.com Future research is focused on creating copolymers that blend these properties with those of other monomers, such as ε-caprolactone or lactide, to precisely tune the mechanical properties and degradation rates for specific applications like medical implants or drug delivery systems. mdpi.comresearchgate.net

Beyond biomedical applications, the this compound ring could be incorporated into other advanced materials:

Degradable Plastics: As the demand for a circular materials economy grows, polymers based on this compound that can be chemically recycled back to their monomeric form are highly desirable. rsc.org

Polymer Electrolytes: The polar ether linkages within the this compound structure suggest its potential use in solid polymer electrolytes for battery applications, where the oxygen atoms can coordinate with cations like Li⁺ to facilitate ion transport. rsc.org

Responsive Materials: Functional groups can be appended to the this compound ring prior to polymerization, leading to materials that can respond to external stimuli such as pH, temperature, or light.

The paradigm shift is moving from simple bulk polymers to precisely engineered materials where the this compound unit serves as a key functional component, enabling advanced properties and contributing to the development of sustainable and high-performance materials.

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